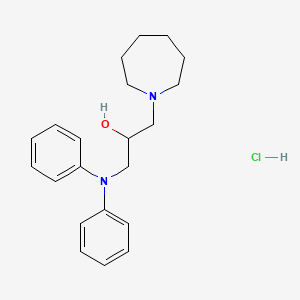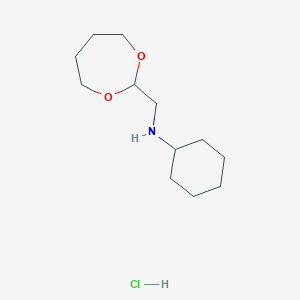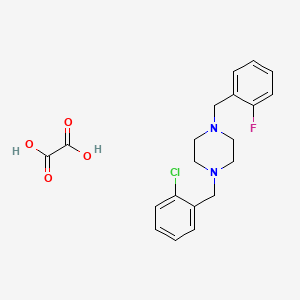
1-(3-methylbenzoyl)-4-propylpiperazine
Übersicht
Beschreibung
1-(3-methylbenzoyl)-4-propylpiperazine (MBPP) is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential use in scientific research as a tool to investigate the central nervous system (CNS) and its functions. MBPP has been found to have a wide range of biochemical and physiological effects, which makes it a valuable research tool in the field of neuroscience.
Wirkmechanismus
The mechanism of action of 1-(3-methylbenzoyl)-4-propylpiperazine involves its binding to the SERT and DAT transporters, which leads to the inhibition of the reuptake of serotonin and dopamine, respectively. This results in an increase in the extracellular levels of these neurotransmitters, which can then activate their respective receptors and produce various physiological and behavioral effects.
Biochemical and Physiological Effects:
This compound has been found to produce a wide range of biochemical and physiological effects, which makes it a valuable research tool in the field of neuroscience. It has been shown to produce anxiogenic effects, increase locomotor activity, and induce hyperthermia in animals. It has also been found to alter the levels of various neurotransmitters in different brain regions, including dopamine, serotonin, and norepinephrine.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(3-methylbenzoyl)-4-propylpiperazine in lab experiments is its high affinity for the SERT and DAT transporters, which makes it a valuable tool to study the role of these transporters in the regulation of neurotransmission. However, one of the limitations of using this compound is its potential to produce non-specific effects, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the use of 1-(3-methylbenzoyl)-4-propylpiperazine in scientific research. One potential direction is the development of new analogs of this compound that have improved selectivity for specific neurotransmitter transporters. Another direction is the use of this compound in the study of the role of neurotransmitter transporters in various neurological and psychiatric disorders, such as depression, anxiety, and addiction.
Conclusion:
In conclusion, this compound (this compound) is a valuable research tool in the field of neuroscience. Its high affinity for the SERT and DAT transporters makes it a valuable tool to study the role of these transporters in the regulation of neurotransmission. This compound has been found to produce a wide range of biochemical and physiological effects, which makes it a valuable tool to investigate the CNS and its functions. However, its potential to produce non-specific effects should be taken into consideration when interpreting the results of experiments.
Wissenschaftliche Forschungsanwendungen
1-(3-methylbenzoyl)-4-propylpiperazine has been widely used in scientific research as a tool to investigate the CNS and its functions. It has been found to have a high affinity for the serotonin transporter (SERT) and the dopamine transporter (DAT), which makes it a valuable tool to study the role of these transporters in the regulation of neurotransmission.
Eigenschaften
IUPAC Name |
(3-methylphenyl)-(4-propylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-3-7-16-8-10-17(11-9-16)15(18)14-6-4-5-13(2)12-14/h4-6,12H,3,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFRWFFFACMTQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)C2=CC=CC(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(isobutyrylamino)(4-methylphenyl)methyl]-2-naphthyl phenoxyacetate](/img/structure/B4887237.png)
![methyl 4-[3,5-dichloro-4-(2-propyn-1-yloxy)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4887257.png)




![4-(2,4-dimethylphenyl)-1-(hydroxymethyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4887299.png)
![N-(2-furylmethyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-(2-phenylethyl)thiourea](/img/structure/B4887306.png)
![1-(3-chlorobenzyl)-4-[(5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolyl)carbonyl]piperazine](/img/structure/B4887314.png)

![N-[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]-beta-alanine](/img/structure/B4887327.png)

